molecular formula C19H26N2O2 B5617450 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate

Cat. No.: B5617450
M. Wt: 314.4 g/mol
InChI Key: DXICXPWESAKUNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate is a synthetic compound that belongs to the class of dihydroquinolines. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique chemical structure, which imparts specific properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate typically involves the condensation of aniline with acetone in the presence of a catalyst. One efficient method employs metal-modified tungstophosphoric acid supported on γ-Al2O3 as a catalyst. The reaction conditions are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound often involves scalable synthesis techniques that minimize the use of harmful solvents and drastic reaction conditions. The use of heterogeneous catalytic systems, such as Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid supported on γ-Al2O3, has been shown to be effective in achieving high yields with reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have significant applications in pharmaceuticals and industrial processes .

Scientific Research Applications

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate involves its interaction with molecular targets and pathways. It acts as an antioxidant by inhibiting lipid peroxidation and scavenging free radicals. The compound’s molecular targets include enzymes involved in oxidative stress pathways, and its effects are mediated through the modulation of these pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to act as an effective antioxidant and its diverse applications in various fields make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

(2,2,4-trimethyl-1H-quinolin-6-yl) N-cyclohexylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-13-12-19(2,3)21-17-10-9-15(11-16(13)17)23-18(22)20-14-7-5-4-6-8-14/h9-12,14,21H,4-8H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXICXPWESAKUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OC(=O)NC3CCCCC3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.